molecular formula C19H21N3O3 B5553816 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide

Katalognummer: B5553816
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: MFGAZEXFQHHYLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide, also known as BPAP, is a chemical compound that has been studied for its potential therapeutic applications. BPAP belongs to a class of compounds called piperazine derivatives, which have been shown to have a range of pharmacological effects. In

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzyme Interactions

One study highlights the intricate metabolic pathways of Lu AA21004, a novel antidepressant, revealing the involvement of various cytochrome P450 enzymes in its oxidative metabolism. This research emphasizes the drug's metabolism into multiple metabolites, underscoring the complexities of pharmaceutical compounds in biological systems (Hvenegaard et al., 2012).

Synthesis and Polymer Applications

Research into polymer science demonstrates the synthesis of ordered polymers through direct polycondensation involving piperazine, showcasing the chemical's versatility in creating novel materials. This study contributes to the development of new polymer structures with potential applications in various industrial sectors (Yu et al., 1999).

Antimicrobial and Antiviral Activities

A notable investigation into novel benzodifuranyl derivatives derived from visnaginone and khellinone illustrates the chemical's efficacy as an anti-inflammatory and analgesic agent, with significant implications for medical treatments. This research highlights the potential therapeutic benefits of such compounds in addressing pain and inflammation (Abu‐Hashem et al., 2020).

Antineoplastic Properties

The study of flumatinib, a tyrosine kinase inhibitor, sheds light on its metabolic fate in chronic myelogenous leukemia patients, offering insights into the drug's pharmacokinetics and potential efficacy in cancer therapy. Understanding these metabolic processes is crucial for the development of effective cancer treatments (Gong et al., 2010).

Antipsychotic Agent Development

Research into heterocyclic carboxamides as potential antipsychotic agents explores the synthesis and evaluation of compounds with a focus on their receptor binding affinities and behavioral impacts in models predictive of antipsychotic activity. This work contributes to the search for new treatments for psychiatric disorders (Norman et al., 1996).

Wirkmechanismus

The mechanism of action of this compound would depend on its biological targets. Many piperazine derivatives have neurological effects, acting on receptors or transporters in the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Many piperazine derivatives have psychoactive effects and can be hazardous if misused .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

Eigenschaften

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGAZEXFQHHYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from piperazine-1-carboxylic acid phenylamide and benzo[1,3]dioxole-5-carbaldehyde. 1H NMR (400 MHz, CDCl3): 7.36-7.24 (m, 4H), 7.05-6.99 (m, 1H), 6.86 (br s, 1H), 6.77-6.72 (m, 2H), 6.43 (br s, 1H), 5.95 (s, 2H), 3.50-3.46 (m, 4H), 3.43 (s, 2H), 2.46-2.42 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.